[1-(6-Chloropyridazin-3-yl)piperidin-3-yl](thiomorpholin-4-yl)methanone
CAS No.:
Cat. No.: VC14776797
Molecular Formula: C14H19ClN4OS
Molecular Weight: 326.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H19ClN4OS |
|---|---|
| Molecular Weight | 326.8 g/mol |
| IUPAC Name | [1-(6-chloropyridazin-3-yl)piperidin-3-yl]-thiomorpholin-4-ylmethanone |
| Standard InChI | InChI=1S/C14H19ClN4OS/c15-12-3-4-13(17-16-12)19-5-1-2-11(10-19)14(20)18-6-8-21-9-7-18/h3-4,11H,1-2,5-10H2 |
| Standard InChI Key | QZMQBJHECYEOER-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(CN(C1)C2=NN=C(C=C2)Cl)C(=O)N3CCSCC3 |
Introduction
Molecular Formula:
C₁₃H₁₆ClN₃OS
Key Functional Groups:
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Pyridazine: A six-membered aromatic ring containing two nitrogen atoms.
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Piperidine: A six-membered saturated heterocyclic ring with one nitrogen atom.
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Thiomorpholine: A six-membered heterocyclic ring containing sulfur and nitrogen atoms.
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Methanone (Ketone): A carbonyl group bonded to two distinct substituents.
Synthesis
The synthesis of such compounds typically involves multistep reactions starting with commercially available precursors. Although specific protocols for this compound are not directly available in the provided sources, similar molecules are synthesized using the following general steps:
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Formation of Pyridazine Derivative:
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Chlorination of pyridazine derivatives at specific positions using reagents like phosphorus oxychloride (POCl₃).
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Attachment of Piperidine:
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Nucleophilic substitution reactions between halogenated pyridazine and piperidine derivatives.
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Incorporation of Thiomorpholine:
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Coupling reactions involving thiomorpholine and carbonyl-containing intermediates to introduce the methanone linkage.
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Purification:
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Techniques such as recrystallization or chromatographic methods to isolate the target compound.
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Characterization
The characterization of “1-(6-Chloropyridazin-3-yl)piperidin-3-ylmethanone” involves advanced analytical techniques:
Spectroscopic Data:
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Nuclear Magnetic Resonance (NMR):
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Proton (H) and Carbon (C) NMR spectra confirm the presence of aromatic protons, aliphatic chains, and functional groups.
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Mass Spectrometry (MS):
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Determines molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR):
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Identifies characteristic functional groups such as C=O (ketone) and C-N bonds.
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Elemental Analysis:
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Confirms the empirical formula by quantifying carbon, hydrogen, nitrogen, sulfur, and chlorine content.
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Potential Applications
Compounds with similar scaffolds have shown promise in various fields:
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Pharmaceutical Research:
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Pyridazine derivatives are often explored for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
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Thiomorpholine-containing compounds are investigated for their potential as enzyme inhibitors or receptor modulators.
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Chemical Biology:
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Used as molecular probes to study biological pathways due to their heterocyclic nature.
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Material Science:
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May serve as precursors for creating functional materials with specific electronic or optical properties.
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Comparative Data Table
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₃H₁₆ClN₃OS |
| Molecular Weight | ~297 g/mol |
| Functional Groups | Pyridazine, Piperidine, Thiomorpholine |
| Synthesis Complexity | Moderate |
| Potential Applications | Pharmaceutical, Chemical Biology |
Research Outlook
The compound “1-(6-Chloropyridazin-3-yl)piperidin-3-ylmethanone” represents a valuable structure for medicinal chemistry due to its diverse functional groups and potential bioactivity. Further research could focus on:
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In-depth biological screening for therapeutic applications.
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Structural optimization to enhance activity or selectivity.
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Development of scalable synthetic routes for industrial applications.
This exploration highlights the importance of heterocyclic compounds in advancing both fundamental science and applied research domains.
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